molecular formula C14H14O5 B11807052 Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate

Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate

Cat. No.: B11807052
M. Wt: 262.26 g/mol
InChI Key: SJDTWVMSJVEWFE-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate (CAS 1291490-85-1) is a benzofuran-based carboxylic acid ester with a molecular formula of C14H14O5 and a molecular weight of 262.26 g/mol . This solid compound features a benzofuran core scaffold, a structural motif of significant interest in medicinal and synthetic chemistry. Benzofuran derivatives are recognized as privileged structures in drug discovery due to their presence in various bioactive molecules. This specific ester is a valuable building block for organic synthesis and pharmaceutical research. Its structure suggests potential application as an intermediate in the development of inhibitors for the 5-lipoxygenase pathway, which is responsible for leukotriene biosynthesis . Leukotrienes are key mediators in inflammatory and allergic diseases, such as asthma, psoriasis, and cardiovascular disorders, making inhibitors of their production a key therapeutic target . Furthermore, the functional groups present on this compound make it a promising precursor for the remodeling of heterocyclic scaffolds. Research indicates that 3-formylbenzofurans can undergo ring-cleavage reactions to synthesize highly functionalized pyridine derivatives, which are core structures in numerous drugs, vitamins, and materials . This methodology allows for the introduction of diverse electron-withdrawing groups, expanding the utility of this reagent in creating compound libraries for biological screening. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 2-methyl-4-(2-oxopropoxy)-1-benzofuran-6-carboxylate

InChI

InChI=1S/C14H14O5/c1-8(15)7-18-12-5-10(14(16)17-3)6-13-11(12)4-9(2)19-13/h4-6H,7H2,1-3H3

InChI Key

SJDTWVMSJVEWFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2OCC(=O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in dimethylformamide (DMF) at 60–80°C for 12–24 hours, using potassium carbonate (K₂CO₃) as the base. A molar ratio of 1:1.2 (benzofuran derivative to 2-oxopropyl bromide) optimizes yield while minimizing side reactions. Industrial adaptations employ continuous flow reactors to enhance heat transfer and reduce reaction time to 4–6 hours.

Key Data:

ParameterValueSource
SolventDMF
Temperature60–80°C
Catalyst/BaseK₂CO₃
Yield65–72%

Mechanistic Pathway

The mechanism proceeds via deprotonation of the benzofuran hydroxyl group by K₂CO₃, generating a phenoxide ion that attacks the electrophilic carbon of 2-oxopropyl bromide. This SN2-type substitution installs the 2-oxopropoxy group, followed by esterification with methyl chloride to yield the final product.

Patent-Based Industrial Synthesis

A patent (EP2279167A1) outlines an optimized large-scale process for structurally related benzofuran compounds, offering insights applicable to the target molecule. While focused on 4-methyl-3-oxo-N-phenylpentamide, the methodology highlights critical adjustments for improving yield and purity.

Solvent and Base Selection

The use of C₃–C₅ alcohols (e.g., isopropanol) as solvents enhances solubility and reduces byproduct formation. Combining this with anhydrous K₂CO₃ at 10–15°C during reagent addition minimizes O-alkylation impurities, a common side reaction in benzofuran chemistry.

Key Data:

ParameterValueSource
SolventIsopropanol
Temperature10–45°C (gradient)
Reaction Time8–10 hours
Yield70–75%

Purification Strategies

Post-reaction, isopropanol is removed under vacuum, and the crude product is purified via ethyl acetate/water partitioning. Acidification to pH 0.5–2.0 precipitates the product, which is then recrystallized from aqueous methanol. This achieves >99% purity, as verified by HPLC.

Multi-Step Synthesis from Fragmented Intermediates

A modular approach constructs the benzofuran core before introducing the 2-oxopropoxy group. Source details the synthesis of ethyl 5,7-dimethoxy benzofuran-3-carboxylate, providing a template for analogous strategies.

Benzofuran Core Assembly

Refluxing 2,4-dimethoxy-6-hydroxybenzaldehyde with ethyl bromoacetate in acetone forms the benzofuran ring via Perkin cyclization. Subsequent hydrazidation with hydrazine hydrate introduces reactive sites for further functionalization.

Key Data:

StepConditionsYieldSource
CyclizationReflux, 24 hours68%
HydrazidationEthanol, 18 hours72%

Late-Stage Functionalization

The 2-oxopropoxy group is introduced via nucleophilic substitution, similar to Section 1. However, pre-forming the benzofuran core allows stricter control over regioselectivity, improving overall yield to 78%.

ParameterValueSource
CatalystPd(dppf)Cl₂
SolventMeOH:CH₃CN (4:1)
PressureCO atmosphere

Comparative Analysis of Methods

The table below evaluates the efficacy of each synthesis route:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution7295HighModerate
Patent-Based7599IndustrialHigh
Multi-Step7897ModerateLow
Catalytic3487LowHigh

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of benzofuran derivatives with different functional groups .

Scientific Research Applications

Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name (CAS) Core Structure Substituents (Positions) Molecular Weight Notable Functional Groups
This compound Benzofuran 2-methyl (C2), 2-oxopropoxy (C4), methyl ester (C6) 248.23 (estimated) Ester, ketone
Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate (1291493-87-2) Benzofuran 2-oxopropoxy (C4), methyl ester (C6) 248.23 Ester, ketone
Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate (1291489-00-3) Benzofuran 2-methyl (C2), 4-methylbenzyloxy (C4), methyl ester (C6) 340.36 Ester, ether, aromatic methyl
Methyl 2-(2-methoxy-4-hydroxyphenyl)-6-methoxy-3-benzofurancarboxylate (151228-01-2) Benzofuran 2-(methoxy-hydroxyphenyl) (C2), methoxy (C6) 328.30 Ester, methoxy, phenolic hydroxyl
Methyl 5-amino-1-benzothiophene-2-carboxylate (20532-28-9) Benzothiophene Amino (C5), methyl ester (C2) 223.25 Ester, amine

Key Observations :

The methoxy-hydroxyphenyl substituent in adds polarity via the hydroxyl group, enhancing solubility in polar solvents compared to the target compound.

Physicochemical Properties: The methyl ester group in all compounds contributes to moderate lipophilicity, but the 2-oxopropoxy and phenolic hydroxyl groups in the target compound and , respectively, create divergent solubility profiles.

Biological Activity

Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzofuran ring with a carboxylate functional group, contributing to its unique chemical properties. Its molecular formula is C15H16O4, with a molecular weight of approximately 262.26 g/mol. The specific substitution pattern on the benzofuran ring enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent for infections caused by resistant microorganisms. The mechanism of action may involve the inhibition of microbial growth through interference with cell wall synthesis or metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies show that it can induce apoptosis in cancer cells, possibly through the modulation of specific enzyme activities and cell signaling pathways. Notably, it has shown activity against several cancer cell lines, including:

Cancer Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0
HT-29 (Colon)10.0

These findings suggest that this compound could serve as a lead compound in the development of new anticancer therapies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and influence key signaling pathways involved in cell proliferation and survival. This interaction may lead to:

  • Inhibition of Microbial Growth : By disrupting essential metabolic processes in bacteria.
  • Induction of Apoptosis : Through activation of caspases and alteration of mitochondrial membrane potential in cancer cells.

Case Studies

  • Antimicrobial Evaluation : A study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli revealed an MIC (Minimum Inhibitory Concentration) as low as 8 µg/mL, indicating potent antimicrobial properties .
  • Anticancer Activity : In vitro tests conducted on various cancer cell lines demonstrated that treatment with the compound resulted in significant cell death at concentrations lower than those toxic to normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving etherification, dehydrative cyclization, and esterification. A typical approach starts with functionalizing o-hydroxyacetophenones, followed by cyclization under basic conditions to form the benzofuran core. The 2-oxopropoxy group is introduced via nucleophilic substitution or coupling reactions. Reaction conditions such as temperature (e.g., 0–80°C), solvent polarity (THF or DMF), and catalyst choice (e.g., NaH for deprotonation) critically affect yield and purity . Optimizing stoichiometry of reagents like acetic anhydride for acetylation can reduce side products .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming substituent positions on the benzofuran ring. For example, the methyl group at position 2 appears as a singlet in ¹H NMR, while the ester carbonyl (C=O) resonates near 165–170 ppm in ¹³C NMR. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, and infrared (IR) spectroscopy confirms functional groups like ester C=O (~1720 cm⁻¹) and ketone (2-oxo) groups (~1700 cm⁻¹) .

Q. What are the key considerations in designing experiments to assess the compound's pharmacokinetic properties?

  • Methodological Answer : In vitro assays should evaluate metabolic stability (e.g., liver microsomes), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 cells). For in vivo studies, ensure proper formulation (e.g., PEG-400/saline for solubility) and use LC-MS/MS for quantification. Structural analogs with similar benzofuran scaffolds show varied bioavailability due to ester hydrolysis, suggesting the need for stability testing under physiological pH .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental X-ray diffraction data and computational models?

  • Methodological Answer : Discrepancies often arise from disordered solvent molecules or incorrect space group assignments. Use SHELXL (for refinement) and Olex2 (for visualization) to reanalyze diffraction data. Cross-validate with density functional theory (DFT)-optimized geometries (e.g., Gaussian09) to check bond lengths/angles. If torsion angles deviate, consider twinning or thermal motion artifacts. The SHELX system’s robust refinement algorithms are critical for resolving such issues .

Q. What strategies optimize the compound's bioactivity through functional group modification?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest replacing the 2-oxopropoxy group with bioisosteres (e.g., trifluoromethoxy) to enhance metabolic stability. Introducing electron-withdrawing groups (e.g., Br at position 6) can improve binding affinity to target enzymes. Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations guide rational modifications. For example, brominated analogs show increased antimicrobial activity due to enhanced electrophilic reactivity .

Q. How do hydrogen bonding patterns affect the compound's crystal packing and stability?

  • Methodological Answer : Graph set analysis (via Mercury software) reveals that intermolecular hydrogen bonds (e.g., C=O···H–O) stabilize the crystal lattice. For this compound, the ketone oxygen may act as an acceptor, forming dimers or chains. Thermal gravimetric analysis (TGA) and variable-temperature XRD can correlate packing efficiency with melting points. Etter’s rules for hydrogen-bonding motifs help predict polymorphism risks .

Q. When encountering contradictory biological assay results, what methodological approaches validate the compound's mechanism of action?

  • Methodological Answer : Contradictions may arise from off-target effects or assay interference (e.g., fluorescence quenching). Use orthogonal assays:

  • Enzymatic assays : Compare IC₅₀ values across recombinant vs. cell-based systems.
  • CRISPR knockouts : Validate target specificity in gene-edited cell lines.
  • Isothermal titration calorimetry (ITC) : Confirm binding thermodynamics.
    Cross-referencing with structural analogs (e.g., methyl 4-acetoxy derivatives) clarifies whether activity is scaffold-dependent .

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